Home > Products > Screening Compounds P3498 > dimethyl 4-(2-butoxyphenyl)-1-(2-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate
dimethyl 4-(2-butoxyphenyl)-1-(2-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 4-(2-butoxyphenyl)-1-(2-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-4837624
CAS Number:
Molecular Formula: C27H31NO6
Molecular Weight: 465.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nifedipine

  • Compound Description: Dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate. A well-known calcium channel blocker widely used in the treatment of hypertension and angina pectoris. []
  • Relevance: Nifedipine serves as a primary structural basis for understanding the structure-activity relationships of 1,4-dihydropyridines. Many of the described compounds, including dimethyl 4-(2-butoxyphenyl)-1-(2-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate, are considered analogs of nifedipine. The core 1,4-dihydropyridine ring with ester substituents at the 3 and 5 positions is conserved, and variations in the 4-aryl and 1-position substituents are explored for their influence on calcium channel blocking activity. [, , , ]

Nicardipine

  • Compound Description: 2-[Benzyl(methyl)amino]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate. A calcium channel blocker used to treat hypertension. [, ]
  • Relevance: Similar to nifedipine, nicardipine shares the core 1,4-dihydropyridine ring structure with dimethyl 4-(2-butoxyphenyl)-1-(2-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The variations lie in the specific substituents at the 1-, 3-, 4-, and 5-positions. These differences highlight how researchers investigate the impact of distinct structural features on the pharmacological properties of these compounds. [, , ]

Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP)

  • Compound Description: A dihydropyridine calcium antagonist investigated for its effects on chronic pulmonary hypertension induced by monocrotaline in rats. []
  • Relevance: This compound shares a close structural similarity with dimethyl 4-(2-butoxyphenyl)-1-(2-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate, particularly in the dihydropyridine core and the presence of ester groups at the 3- and 5-positions. The primary difference lies in the 4-aryl substituent and the absence of a 1-substituent in DCDDP. This comparison highlights how subtle structural changes, like the substitution of chlorine for butoxyphenyl at the 4-position, can potentially influence the specific application of these calcium channel antagonists. [, , ]

Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-cyanophenyl)-3,5-pyridinedicarboxylate

  • Compound Description: A 1,4-dihydropyridine derivative whose crystal structure has been studied. []
  • Relevance: This compound showcases the diversity of potential substituents on the core 1,4-dihydropyridine scaffold. While it shares the basic ring system with dimethyl 4-(2-butoxyphenyl)-1-(2-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate, it features a different 4-aryl substituent (3-cyanophenyl) and diethyl ester groups instead of dimethyl esters. These variations contribute to our understanding of how different substituents might affect the physicochemical properties and potential biological activities of these compounds. []

(±)-3-(Benzylmethylamino)-2,2-dimethylpropyl Methyl 4-(2-fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate hydrochloride (TC-81)

  • Compound Description: A new calcium antagonist with strong, long-lasting, and slow-onset antihypertensive activity. []
  • Relevance: While structurally more complex, TC-81 retains the essential 1,4-dihydropyridine core found in dimethyl 4-(2-butoxyphenyl)-1-(2-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The presence of a bulky 3-substituent in TC-81 and differences in the 4-aryl substituent demonstrate the diversity possible within this class of compounds, while still aiming for antihypertensive effects likely mediated through calcium channel blocking. [, ]

(+/-)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

  • Compound Description: A water-soluble dihydropyridine derivative with potent vasorelaxant properties, exhibiting a longer duration of action compared to nicardipine. [, ]
  • Relevance: NKY-722 shares the 1,4-dihydropyridine core with dimethyl 4-(2-butoxyphenyl)-1-(2-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Its structure further highlights the significant influence of the substituents at the 3-position. The presence of a piperazine ring in NKY-722 as part of the 3-substituent distinguishes it from the target compound and exemplifies how structural modifications are used to modulate pharmacological properties like water solubility and duration of action. [, ]

Properties

Product Name

dimethyl 4-(2-butoxyphenyl)-1-(2-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 4-(2-butoxyphenyl)-1-[(2-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C27H31NO6

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C27H31NO6/c1-5-6-15-34-24-14-10-8-12-20(24)25-21(26(29)32-3)17-28(18-22(25)27(30)33-4)16-19-11-7-9-13-23(19)31-2/h7-14,17-18,25H,5-6,15-16H2,1-4H3

InChI Key

QQODQFUUVVGUGF-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CC3=CC=CC=C3OC)C(=O)OC

Canonical SMILES

CCCCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CC3=CC=CC=C3OC)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.